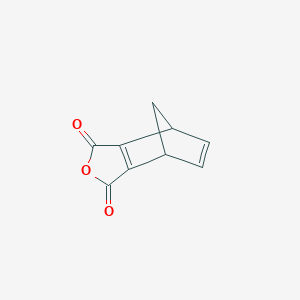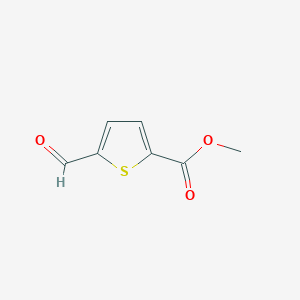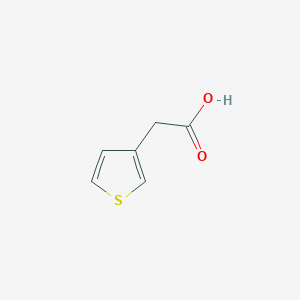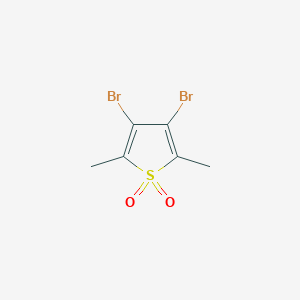
4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- is a chemical compound with the molecular formula C9H6O3 It is a derivative of isobenzofuran and is characterized by its unique structure, which includes a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts can also enhance the efficiency of the reaction, reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific pathways involved depend on the nature of the substituents and the biological context.
Comparison with Similar Compounds
4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- can be compared with other similar compounds, such as:
3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione: This compound shares a similar core structure but differs in the degree of hydrogenation.
Hexahydro-4,7-methanoisobenzofuran-1,3-dione: This fully hydrogenated derivative has different chemical properties and reactivity.
4,7-Dimethylisobenzofuran-1,3-dione: The presence of methyl groups alters the compound’s electronic properties and reactivity.
The uniqueness of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-oxatricyclo[5.2.1.02,6]deca-2(6),8-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGDZQOVXNLQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=C2C(=O)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507606 |
Source


|
| Record name | 4,7-Dihydro-4,7-methano-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-31-8 |
Source


|
| Record name | 4,7-Dihydro-4,7-methano-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole](/img/structure/B186566.png)













